molecular formula C16H26BrNO B14353531 4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide CAS No. 90166-89-5

4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide

Cat. No.: B14353531
CAS No.: 90166-89-5
M. Wt: 328.29 g/mol
InChI Key: PXFZYMZUQDIEER-UHFFFAOYSA-M
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Description

4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide is a chemical compound that belongs to the class of morpholinium salts It is characterized by the presence of a benzyl group, a butyl group, and a methyl group attached to the morpholine ring, with a bromide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide typically involves the quaternization of 4-benzyl-2-methylmorpholine with butyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include 4-benzyl-4-butyl-2-methylmorpholine derivatives with different substituents.

    Oxidation: Products include benzaldehyde, benzoic acid, and other oxidized derivatives.

    Reduction: Products include reduced morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The benzyl and butyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide is unique due to the combination of its benzyl, butyl, and methyl groups attached to the morpholine ring. This structural arrangement imparts distinct physicochemical properties and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

90166-89-5

Molecular Formula

C16H26BrNO

Molecular Weight

328.29 g/mol

IUPAC Name

4-benzyl-4-butyl-2-methylmorpholin-4-ium;bromide

InChI

InChI=1S/C16H26NO.BrH/c1-3-4-10-17(11-12-18-15(2)13-17)14-16-8-6-5-7-9-16;/h5-9,15H,3-4,10-14H2,1-2H3;1H/q+1;/p-1

InChI Key

PXFZYMZUQDIEER-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1(CCOC(C1)C)CC2=CC=CC=C2.[Br-]

Origin of Product

United States

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